molecular formula C19H10Cl2N6Na2O7S2 B091492 Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate CAS No. 18886-16-3

Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate

Cat. No.: B091492
CAS No.: 18886-16-3
M. Wt: 615.3 g/mol
InChI Key: OWJBWTPIJLQHBO-UHFFFAOYSA-L
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Description

Historical Development of Naphthalene-Based Azo Compounds

The development of naphthalene-based azo compounds represents a pivotal advancement in synthetic dye chemistry that emerged from the foundational work of early organic chemists. The discovery of naphthalene itself dates back to the early 1820s, when two separate reports described a white crystalline solid with a distinctive odor derived from coal tar distillation. John Kidd's comprehensive characterization in 1821 established the fundamental properties of this polycyclic aromatic hydrocarbon, proposing the name "naphthaline" due to its derivation from naphtha compounds. Michael Faraday's determination of naphthalene's chemical formula in 1826, followed by Emil Erlenmeyer's structural proposal of fused benzene rings in 1866, provided the theoretical framework necessary for subsequent synthetic developments.

The transition from natural to synthetic dyes marked a revolutionary period in chemical history, particularly following William Henry Perkin's synthesis of mauveine in 1856. This breakthrough initiated the "post-aniline period" of dye chemistry, fundamentally transforming the industry from reliance on natural colorants to sophisticated synthetic alternatives. The German organic chemist Johann Peter Griess made crucial contributions to azo dye development through his pioneering work on diazotization reactions. Griess's method of converting aromatic amines to diazonium salts, discovered while working with picramic acid derivatives, opened unprecedented possibilities for azo compound synthesis. His original belief that two nitrogen atoms replaced two hydrogen atoms led to the term "diazonium," though subsequent structural elucidation revealed the true nature of these reactive intermediates.

The integration of naphthalene derivatives into azo dye synthesis represented a significant advancement in achieving enhanced color properties and improved technical characteristics. Early researchers, including Roussin, developed various orange dyes by coupling diazotized compounds with naphthalene derivatives, establishing fundamental principles that continue to influence modern reactive dye design. The achievement of these early naphthalene-based azo compounds sparked rapid growth in both the chemistry of azo dyes and the production of specialized naphthalene derivatives. Industrial development accelerated when Carl Gräbe confirmed Erlenmeyer's structural proposals in 1869, providing definitive evidence for the fused benzene ring system that makes naphthalene an ideal chromophoric foundation.

Classification and Nomenclature within Reactive Dye Systems

Reactive dyes constitute a specialized class of colorants characterized by their ability to form covalent bonds with textile fibers through chemically active functional groups. The fundamental definition of reactive dyes centers on their possession of reactive groups that can undergo chemical reactions with fiber molecules, resulting in permanent color attachment that exhibits superior wash fastness compared to conventional dyeing methods. The general structural representation of reactive dyes follows the pattern Water-Dye-Bridge-Reactive group, where each component serves specific functions in the dyeing process. The chromogenic component provides color properties, the bridge group facilitates molecular connectivity, and the reactive group enables covalent bond formation with cellulosic substrates.

Classification systems for reactive dyes employ multiple organizational frameworks based on structural and functional characteristics. The primary classification approach focuses on reactive group types, distinguishing between halogenated heterocycles and activated vinyl compounds. Halogenated heterocycle systems include triazine groups, pyrimidine groups, and quinoxaline groups, each exhibiting distinct reactivity profiles and application characteristics. Activated vinyl compounds encompass vinyl sulphone systems, vinyl sulphonamide systems, and vinyl acrylamide systems, which demonstrate alternative mechanisms for fiber attachment. Secondary classification criteria consider reactivity levels, categorizing compounds as high reactivity, moderate reactivity, or low reactivity based on their chemical behavior under standard dyeing conditions.

Functional group classification provides another important organizational framework, distinguishing between monofunctional and bifunctional reactive dye systems. Monofunctional reactive dyes contain single reactive centers, typically featuring halogen substituents in amino-halo-triazine structures or activated terminal carbon atoms in vinyl sulphone systems. Dichlorotriazine dyes exemplify highly reactive monofunctional systems that operate effectively at temperatures between 30-40 degrees Celsius under alkaline conditions. Amino-chloro-triazine derivatives require higher temperatures around 80 degrees Celsius and more alkaline conditions with hydrogen ion concentrations corresponding to approximately 11 on the logarithmic scale. Bifunctional reactive dyes incorporate two reactive systems within single molecules, enabling enhanced fixation efficiency and improved utilization rates.

Temperature-based classification systems organize reactive dyes according to their optimal dyeing conditions, creating categories of cold brand reactive dyes, medium brand reactive dyes, and hot brand reactive dyes. This classification approach reflects practical considerations for industrial dyeing processes, where temperature control significantly influences dye uptake, fixation efficiency, and energy consumption. Control parameter classification further refines these categories, distinguishing between alkali controllable reactive dyes that achieve fixation at 40-60 degrees Celsius and salt controllable reactive dyes that require temperatures between 80-100 degrees Celsius.

Position of Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate in Modern Dye Chemistry

This compound occupies a distinctive position within contemporary reactive dye chemistry as a sophisticated example of multifunctional molecular design. This compound, bearing the commercial designation Colour Index Reactive Orange 1, exemplifies the successful integration of multiple chemical functionalities within a single molecular framework. The structural architecture combines the chromophoric properties of naphthalene-based azo systems with the reactive capabilities of dichlorotriazine groups, creating a compound that delivers both superior color performance and excellent fiber binding characteristics.

The molecular specifications of this compound reflect the complexity typical of modern reactive dye systems. With a molecular formula of C19H10Cl2N6Na2O7S2 and a molecular weight of 615.334 grams per mole, the compound incorporates multiple functional domains that each contribute to its overall performance profile. The presence of two chlorine atoms within the triazine ring system provides dual reactive sites for covalent bond formation with cellulosic hydroxyl groups. The naphthalene backbone, substituted with hydroxyl and amino functionalities, serves as the primary chromophoric system while also participating in the overall molecular conjugation that determines color characteristics. Sulphonate groups enhance water solubility and influence the compound's substantivity toward cellulosic substrates.

Synthetic methodology for this compound involves sophisticated multi-step processes that demonstrate the advanced state of modern dye chemistry. The preparation pathway begins with 2-amino-5-methoxybenzenesulfonic acid, which undergoes diazotization followed by coupling with 7-amino-4-hydroxynaphthalene-2-sulfonic acid. The resulting intermediate then undergoes condensation with 2,4,6-trichloro-1,3,5-triazine under controlled conditions to introduce the reactive triazine functionality. This synthetic approach illustrates the precise control required for successful reactive dye manufacture, where each step must be optimized to ensure proper functional group installation while maintaining chromophoric integrity.

Performance characteristics of this compound demonstrate its effectiveness across multiple evaluation criteria. The compound exhibits colorful red-yellow light characteristics that provide distinctive aesthetic properties suitable for textile applications. Fastness testing reveals light fastness ratings between 3-4 on standard scales, indicating moderate resistance to photodegradation. Oxygen bleaching resistance achieves ratings of 4-5, suggesting good stability under oxidative conditions commonly encountered during textile processing. Perspiration fastness performance ranges from 4 to 4-5 depending on specific test conditions, demonstrating acceptable resistance to degradation under physiological conditions. Soaping fastness ratings of 3-4 for fading and 4 for staining indicate satisfactory resistance to washing procedures, though with some limitations compared to highest-performance reactive systems.

The contemporary relevance of this compound extends beyond its immediate technical properties to encompass broader trends in sustainable dye chemistry and environmental consciousness. The dichlorotriazine reactive system enables formation of stable covalent bonds with cellulosic fibers, reducing dye loss during subsequent washing cycles and minimizing environmental impact. The naphthalene-based chromophoric system provides intense coloration that requires lower application concentrations compared to simpler aromatic systems, contributing to reduced environmental loading. These characteristics position this compound as representative of modern approaches to sustainable textile dyeing technology.

Properties

IUPAC Name

disodium;7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N6O7S2.2Na/c20-17-23-18(21)25-19(24-17)22-10-5-6-11-9(7-10)8-14(36(32,33)34)15(16(11)28)27-26-12-3-1-2-4-13(12)35(29,30)31;;/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJBWTPIJLQHBO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2N6Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60889671
Record name 2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:2)
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Molecular Weight

615.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18886-16-3
Record name 2-Naphthalenesulfonic acid, 7-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-(2-sulfophenyl)diazenyl)-, sodium salt (1:2)
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Record name 2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:2)
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Record name 2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:2)
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Record name Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate
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Biological Activity

Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate (CAS Number: 18886-16-3) is a synthetic azo dye commonly used in textile applications. Its complex structure features a triazine moiety and sulfonated naphthalene groups, which contribute to its solubility and reactivity. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC19H10Cl2N6Na2O7S2
Molecular Weight615.334 g/mol
SolubilityWater-soluble
LogP6.239
PSA (Polar Surface Area)226.81 Ų

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Toxicological Effects

Research indicates that azo dyes, including this compound, may undergo metabolic reduction to form aromatic amines, which are known to be carcinogenic. A study highlighted the potential for such metabolites to induce oxidative stress and DNA damage in mammalian cells, leading to mutagenic effects .

2. Antimicrobial Properties

Some studies have explored the antimicrobial activity of azo dyes against various pathogens. For instance, certain derivatives of triazine-based dyes exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

3. Environmental Impact

The environmental degradation of azo dyes is a significant concern due to their stability and persistence in aquatic systems. The compound can be toxic to aquatic organisms, leading to bioaccumulation and disruption of aquatic ecosystems. Ecotoxicological assessments have demonstrated that exposure can result in adverse effects on fish and invertebrates .

Case Studies

Several case studies have investigated the biological effects of similar azo compounds:

  • Case Study 1 : A study on the degradation of azo dyes in wastewater treatment revealed that while some treatments effectively reduce dye concentrations, the resultant by-products can still exhibit toxicity .
  • Case Study 2 : Research on the mutagenicity of triazine-based azo dyes found that specific structural modifications could enhance or reduce their mutagenic potential, emphasizing the importance of structure-activity relationships in assessing risk .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Modified Azo Dyes

(a) (E)-5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite)
  • Structural Differences : The naphthalene core substitutes sulphonate groups at positions 2 and 7 (vs. 2 and 3 in the target compound) and lacks the sulphonatophenyl azo group.
  • Key Findings: Density Functional Theory (DFT) studies reveal strong electron-withdrawing effects from the dichlorotriazine and sulphonate groups, stabilizing the molecule’s excited states. This enhances photostability compared to non-sulphonated analogs .
  • Applications : Similar use in high-lightfastness dyes but with reduced solubility due to fewer sulphonate groups.
(b) 5-[(4-Amino-6-Chloro-1,3,5-Triazin-2-yl)Amino]-4-Hydroxy-3-[(2-Sulphophenyl)Azo]Naphthalene-2,7-Disulphonic Acid
  • Structural Differences: The triazine ring bears a 4-amino-6-chloro substitution (vs. 4,6-dichloro in the target compound).
  • Impact: The amino group reduces electrophilicity, decreasing reactivity toward nucleophilic substitution. This lowers binding efficiency to substrates but improves hydrolytic stability .
  • Density : Calculated density of 2.052 g/cm³, comparable to the target compound’s estimated value (2.0–2.2 g/cm³) .

Sulphonated Azo Dyes with Alternative Substituents

(a) 2,7-Naphthalenedisulphonic Acid, 3-[(5-Chloro-2-Hydroxyphenyl)Azo]-4,5-Dihydroxy-, Disodium Salt (CAS 1058-92-0)
  • Structural Differences: Replaces the dichlorotriazinylamino group with a chloro-hydroxyphenyl azo moiety.
  • Hazards : Classified as 6.7A (toxic upon inhalation or dermal exposure), suggesting similar risks for structurally analogous azo dyes .
  • Applications : Primarily used in leather dyeing; lacks triazine-based covalent binding, resulting in poorer washfastness.
(b) 7-[[4,6-Bis[4-(2-Aminoethyl)-1-Piperazinyl]-1,3,5-Triazin-2-yl]Amino]-4-Hydroxy-3-[[4-(6-Methylbenzothiazol-2-yl)Phenyl]Azo]Naphthalene-2-Sulphonic Acid Hydrochloride
  • Structural Differences : Features bulky bis-piperazinyl triazine and benzothiazole substituents.
  • Properties : Higher molecular weight (860.45 g/mol vs. ~650 g/mol for the target compound) reduces water solubility but enhances affinity for synthetic fibers .
  • Applications : Specialized industrial coatings requiring thermal stability.

Triazine-Based Non-Dye Compounds

(a) Sulphonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)
  • Structural Differences : Contain sulphonylurea bridges instead of azo groups.
  • Reactivity : The triazine core facilitates herbicidal activity by inhibiting acetolactate synthase, unlike the target compound’s chromophoric function .
  • Solubility : Lower water solubility due to ester groups; formulated as emulsifiable concentrates.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Applications Hazards
Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate ~650 4,6-Dichlorotriazine, 2-sulphonatophenyl High (aqueous) Textile dyeing, coatings Potential 6.7A
5-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid ~630 4-Amino-6-chlorotriazine Moderate Paper dyeing Not classified
CAS 1058-92-0 ~560 Chloro-hydroxyphenyl azo Moderate (aqueous) Leather dyeing 6.7A
Triflusulfuron methyl ester ~435 Trifluoroethoxy, sulphonylurea Low (organic) Herbicide EPA Toxicity Class III

Key Research Findings

  • Reactivity: Dichlorotriazine derivatives exhibit superior substrate-binding capacity compared to amino- or methoxy-substituted triazines, critical for textile dye fixation .
  • Stability : Piperazinyl-modified triazines (e.g., ) show enhanced thermal stability, broadening industrial applications .

Preparation Methods

Reaction Conditions and Stoichiometry

Cyanuric chloride (18.5 g) is dissolved in acetone (100 mL) and gradually added to an ice-cold aqueous solution containing 5-amino-4-hydroxy-naphthalene-2,7-disulphonic acid disodium salt (34.43 g) under alkaline conditions (pH 8–9, maintained via sodium carbonate). The mixture is stirred at 2°C for 1 hour to ensure selective substitution at the triazine ring’s 4- and 6-positions, leaving one chlorine atom reactive for subsequent coupling.

Key Parameters

  • Temperature: 0–5°C to prevent hydrolysis of cyanuric chloride.

  • Solvent System: Acetone-water (1:6 v/v) to balance reactivity and solubility.

  • Molar Ratio: Cyanuric chloride to amino-naphthalene derivative is 1:1.05 to ensure complete substitution.

Intermediate Characterization

The product, 7-amino-4-hydroxy-naphthalene-2-sulphonate dichlorotriazine, is isolated via salting out with sodium chloride, filtered, and dried. Fourier-transform infrared (FTIR) spectroscopy typically confirms the presence of C–Cl (750 cm⁻¹) and triazine ring (1550 cm⁻¹) stretches.

Diazotization of 2-Sulphonatoaniline

The second step involves diazotization of 2-sulphonatoaniline to generate the electrophilic diazonium salt required for azo coupling.

Diazotization Protocol

2-Sulphonatoaniline (0.1 mol) is dissolved in dilute hydrochloric acid (2 M, 200 mL) and cooled to 0–2°C. Sodium nitrite (0.11 mol) is added gradually under stirring, maintaining pH ≤ 2 to stabilize the diazonium ion. The reaction is monitored via starch-iodide paper to detect excess nitrous acid, which is quenched with sulfamic acid.

Critical Factors

  • Temperature Control: Exceeding 5°C risks diazonium salt decomposition into phenolic byproducts.

  • Acid Concentration: HCl ensures protonation of the amine and prevents premature coupling.

Azo Coupling Reaction

The diazonium salt is coupled with the triazine-functionalized naphthalene sulphonate to form the azo linkage.

Coupling Mechanism

The triazine intermediate (0.1 mol) is dissolved in alkaline water (pH 9–10, adjusted with sodium carbonate) and cooled to 5°C. The diazonium salt solution is added dropwise over 30 minutes, with vigorous stirring to ensure uniform coupling. The pH is maintained at 8–9 to favor electrophilic attack on the naphthalene ring’s activated position.

Reaction Optimization

  • Coupling Position: The hydroxy group at the 4-position of the naphthalene ring directs the azo bond to the 3-position.

  • Yield Enhancement: Excess triazine intermediate (10–15%) minimizes unreacted diazonium salt.

Product Isolation

The crude dye is precipitated by salting out with 20% sodium chloride, filtered, and washed with ethanol to remove unreacted starting materials. The final disodium salt is obtained by neutralizing residual acid with sodium hydroxide and drying under vacuum.

Purification and Quality Control

Chromatographic Purification

Column chromatography using silica gel and a methanol-water eluent (3:7 v/v) removes residual isomers and unreacted intermediates. The dye’s purity is assessed via high-performance liquid chromatography (HPLC), with a retention time of 6.8 minutes under C18 reverse-phase conditions.

Spectroscopic Validation

  • UV-Vis Spectroscopy : λmax at 520 nm (azo group) and 290 nm (triazine ring).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 643.933 ([M−2Na]²⁻).

Industrial-Scale Adaptation

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to improve yield (85–90%) and reduce reaction time. Cyanuric chloride and amino-naphthalene derivative are mixed in a microreactor at 5°C, followed by in-line diazotization and coupling units. This method minimizes thermal degradation and enhances reproducibility.

Environmental Considerations

Waste streams containing residual nitrites and chlorides are treated with Fe(II) sulfate to reduce toxicity. Sulfonate groups in the dye enhance biodegradability, reducing ecological impact.

Comparative Analysis of Synthetic Routes

ParameterBatch MethodFlow Synthesis
Reaction Time6–8 hours1.5 hours
Yield70–75%85–90%
Purity92–95%97–99%
ScalabilityPilot-scaleIndustrial-scale

Challenges and Mitigation Strategies

Hydrolysis of Triazine Group

The residual chlorine on the triazine ring is prone to hydrolysis at elevated temperatures or high pH. Stabilization is achieved by maintaining pH < 9 during coupling and using low-temperature storage.

Isomer Formation

Regioselectivity in azo coupling is ensured by electron-donating groups (e.g., hydroxy at C4), which direct electrophilic attack to the ortho position.

Recent Advancements

Enzymatic Diazotization

Recent studies explore laccase-mediated diazotization under mild conditions (pH 5, 30°C), reducing reliance on corrosive acids. Initial trials report 65% yield, with ongoing optimization.

Solvent-Free Synthesis

Mechanochemical methods using ball mills eliminate solvent waste. Equimolar reactants are ground with K₂CO₃, achieving 80% yield in 2 hours .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

The synthesis typically involves coupling a triazine derivative with an azo-linked naphthalene sulfonate precursor. Key variables include temperature (40–60°C), pH (8–10 for azo coupling), and stoichiometric ratios of dichlorotriazine intermediates. Evidence suggests using sodium bicarbonate as a mild base to minimize hydrolysis of reactive chlorotriazine groups . Optimization should employ Design of Experiments (DoE) to evaluate solvent polarity (e.g., aqueous vs. mixed ethanol-water systems) and catalyst efficiency (e.g., transition metals for azo bond formation). Reaction progress can be monitored via HPLC or TLC with UV visualization at 350–450 nm, targeting >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the azo and triazine functional groups?

  • UV-Vis Spectroscopy : The azo group exhibits strong π→π* transitions at 450–550 nm, with shifts dependent on substituent electron-withdrawing/donating effects .
  • FT-IR : Triazine C-Cl stretches appear at 750–800 cm⁻¹, while azo (N=N) vibrations occur at 1400–1450 cm⁻¹. Sulfonate S=O stretches are visible at 1030–1050 cm⁻¹ .
  • NMR : ¹H NMR can resolve aromatic protons near the azo group (δ 7.5–8.5 ppm), while ¹³C NMR identifies triazine carbons at δ 160–170 ppm. Deuterated DMSO or NaOD/D₂O is recommended for solubility .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) elucidate electronic properties and reaction mechanisms?

DFT studies (e.g., B3LYP/6-311+G(d,p) basis set) model the compound’s HOMO-LUMO gap, predicting charge transfer between the triazine and azo moieties. TD-DFT calculates excitation energies to validate UV-Vis absorption maxima . For reaction mechanisms, simulate intermediates during triazine-amine coupling, focusing on nucleophilic aromatic substitution (SNAr) kinetics. Solvent effects (e.g., polarizable continuum models) refine activation energy barriers. Validate computational results against experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers resolve contradictions in reported stability data under varying pH and light conditions?

Discrepancies arise from differing experimental setups. To standardize stability assessments:

  • pH Stability : Use buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours. The triazine group is prone to hydrolysis at pH >10, while the azo bond degrades under UV light .
  • Photostability : Conduct controlled irradiance studies (e.g., 365 nm UV lamp, 1.5 mW/cm²) with actinometric calibration. Compare degradation rates in inert (N₂) vs. aerobic conditions .
  • Data Normalization : Report degradation as % remaining compound ± SEM, using internal standards (e.g., sodium 2-naphthol sulfonate) to correct for matrix effects .

Q. What strategies improve selectivity in detecting this compound in complex biological or environmental matrices?

  • Sample Prep : Solid-phase extraction (SPE) with C18 or mixed-mode cartridges retains sulfonated analogs. Elute with methanol:ammonium acetate (90:10, v/v) .
  • Detection : LC-MS/MS (ESI-negative mode) targets [M-2Na]⁻ ions (m/z ~700–750). Use MRM transitions for fragment ions (e.g., m/z 150–200 from triazine cleavage) .
  • Interference Mitigation : Add EDTA to chelate metal ions that nonspecifically bind sulfonate groups. Validate recovery rates (≥80%) in spiked samples .

Methodological Guidance for Experimental Design

Q. How to design a robust assay for evaluating the compound’s interaction with biomolecules (e.g., proteins or DNA)?

  • Fluorescence Quenching : Titrate the compound into a protein/DNA solution (e.g., BSA or calf thymus DNA) and measure Stern-Volmer constants (Ksv) via fluorimetry. Correct for inner-filter effects .
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding enthalpy (ΔH) and stoichiometry. Use low ionic strength buffers (e.g., 10 mM phosphate) to enhance sulfonate-protein interactions .
  • Molecular Docking : Use AutoDock Vina to predict binding sites, prioritizing sulfonate and azo groups as H-bond donors/acceptors. Validate with mutagenesis studies .

Q. What computational and experimental approaches validate the compound’s potential as a sensor or probe?

  • Sensor Design : Functionalize the triazine group with biomolecule-specific ligands (e.g., boronic acids for glucose sensing). Monitor fluorescence quenching/enhancement upon target binding .
  • Cross-Validation : Compare DFT-predicted emission spectra (TD-DFT) with experimental fluorescence data. Discrepancies >10 nm indicate unaccounted solvent or aggregation effects .

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